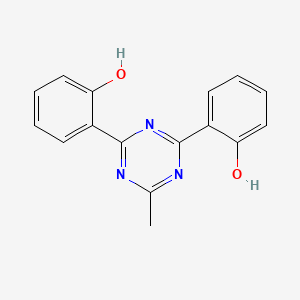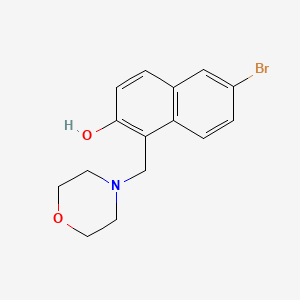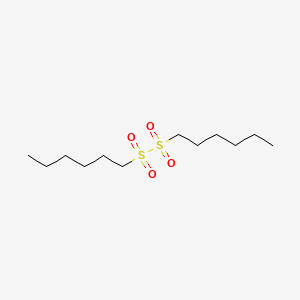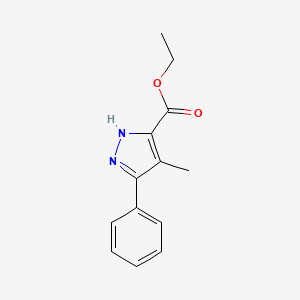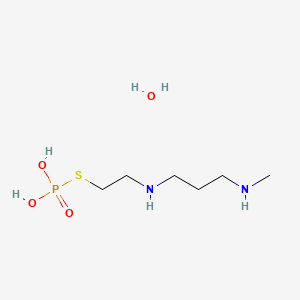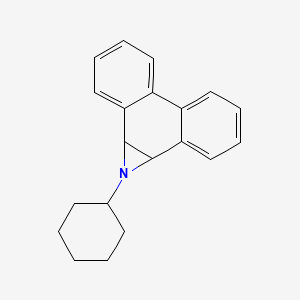![molecular formula C10H24P2 B14501085 [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane CAS No. 64999-60-6](/img/structure/B14501085.png)
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane is a tertiary phosphine compound. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . This compound, with its unique structure, finds applications in both academic research and industrial processes.
Méthodes De Préparation
The synthesis of [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism by which [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane include other tertiary phosphines such as triphenylphosphine and triethylphosphine. Compared to these compounds, this compound offers unique steric and electronic properties, making it suitable for specific catalytic applications . Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions.
Propriétés
Numéro CAS |
64999-60-6 |
|---|---|
Formule moléculaire |
C10H24P2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-dimethylphosphanylethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-9(2)12(10(3)4)8-7-11(5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
YBXYDVPZOHPGFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CCP(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
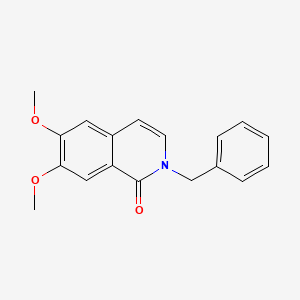
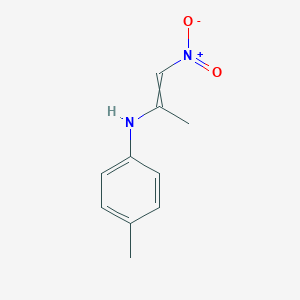
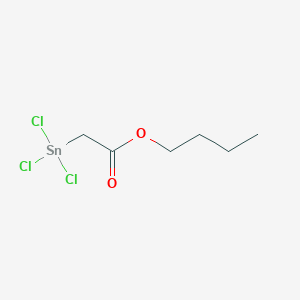
![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)

